molecular formula C16H21N7O3S3 B11102542 2-[(5-{[(E)-(dimethylamino)methylidene]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-{[(E)-(dimethylamino)methylidene]sulfamoyl}phenyl)acetamide

2-[(5-{[(E)-(dimethylamino)methylidene]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-{[(E)-(dimethylamino)methylidene]sulfamoyl}phenyl)acetamide

Cat. No.: B11102542
M. Wt: 455.6 g/mol
InChI Key: SOPGYRUGIDYQLU-ODPUSEOTSA-N
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Description

2-({5-[(E)-[(DIMETHYLAMINO)METHYLIDENE]AMINO]-1,3,4-THIADIAZOL-2-YL}SULFANYL)-N-(4-{[(E)-[(DIMETHYLAMINO)METHYLIDENE]AMINO]SULFONYL}PHENYL)ACETAMIDE is a complex organic compound that features a thiadiazole ring and multiple dimethylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-[(E)-[(DIMETHYLAMINO)METHYLIDENE]AMINO]-1,3,4-THIADIAZOL-2-YL}SULFANYL)-N-(4-{[(E)-[(DIMETHYLAMINO)METHYLIDENE]AMINO]SULFONYL}PHENYL)ACETAMIDE typically involves multiple steps, starting with the formation of the thiadiazole ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The subsequent steps involve the introduction of the dimethylamino groups and the acetylation of the phenyl ring. The reaction conditions often require careful control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-({5-[(E)-[(DIMETHYLAMINO)METHYLIDENE]AMINO]-1,3,4-THIADIAZOL-2-YL}SULFANYL)-N-(4-{[(E)-[(DIMETHYLAMINO)METHYLIDENE]AMINO]SULFONYL}PHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or amines.

    Substitution: The dimethylamino groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

2-({5-[(E)-[(DIMETHYLAMINO)METHYLIDENE]AMINO]-1,3,4-THIADIAZOL-2-YL}SULFANYL)-N-(4-{[(E)-[(DIMETHYLAMINO)METHYLIDENE]AMINO]SULFONYL}PHENYL)ACETAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: It can be used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-({5-[(E)-[(DIMETHYLAMINO)METHYLIDENE]AMINO]-1,3,4-THIADIAZOL-2-YL}SULFANYL)-N-(4-{[(E)-[(DIMETHYLAMINO)METHYLIDENE]AMINO]SULFONYL}PHENYL)ACETAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s multiple functional groups allow it to form strong interactions with these targets, potentially inhibiting their activity or altering their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • **2-({5-[(E)-[(DIMETHYLAMINO)METHYLIDENE]AMINO]-1,3,4-THIADIAZOL-2-YL}SULFANYL)-N-(4-{[(E)-[(DIMETHYLAMINO)METHYLIDENE]AMINO]SULFONYL}PHENYL)ACETAMIDE
  • 2-氨基-5-(二乙氨基)苯酚
  • [(2,6-dichlorophenyl)methyl][(E)-[(dimethylamino)methylidene]amino]dimethylazanium chloride

Uniqueness

The uniqueness of 2-({5-[(E)-[(DIMETHYLAMINO)METHYLIDENE]AMINO]-1,3,4-THIADIAZOL-2-YL}SULFANYL)-N-(4-{[(E)-[(DIMETHYLAMINO)METHYLIDENE]AMINO]SULFONYL}PHENYL)ACETAMIDE lies in its specific combination of functional groups and structural features, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C16H21N7O3S3

Molecular Weight

455.6 g/mol

IUPAC Name

N-[4-[(E)-dimethylaminomethylideneamino]sulfonylphenyl]-2-[[5-[(E)-dimethylaminomethylideneamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C16H21N7O3S3/c1-22(2)10-17-15-20-21-16(28-15)27-9-14(24)19-12-5-7-13(8-6-12)29(25,26)18-11-23(3)4/h5-8,10-11H,9H2,1-4H3,(H,19,24)/b17-10+,18-11+

InChI Key

SOPGYRUGIDYQLU-ODPUSEOTSA-N

Isomeric SMILES

CN(C)/C=N/C1=NN=C(S1)SCC(=O)NC2=CC=C(C=C2)S(=O)(=O)/N=C/N(C)C

Canonical SMILES

CN(C)C=NC1=NN=C(S1)SCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N=CN(C)C

Origin of Product

United States

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